N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Description
N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core linked to a pyrimidine ring substituted with a 4-ethylphenoxy group and an aromatic 3,4-dimethylphenyl moiety. The compound’s design emphasizes substituent-driven selectivity, with the 3,4-dimethylphenyl group likely enhancing lipophilicity and target binding compared to simpler aryl groups .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-4-20-6-9-23(10-7-20)32-25-16-24(27-17-28-25)30-13-11-21(12-14-30)26(31)29-22-8-5-18(2)19(3)15-22/h5-10,15-17,21H,4,11-14H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSLKCRWLZKIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine core, which is often associated with various pharmacological properties, including antitumor, antibacterial, and antifungal activities. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C27H33N5O2
- Molecular Weight : 459.594 g/mol
- IUPAC Name : N-[[4-(dimethylamino)phenyl]methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
This compound's structure indicates the presence of a piperidine ring, a pyrimidine moiety, and aromatic groups, which are crucial for its biological activity.
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. A study involving various piperidine derivatives demonstrated their ability to inhibit tumor cell proliferation in vitro. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Antibacterial and Antifungal Activity
The compound's derivatives have been evaluated for their antibacterial and antifungal properties. In vitro studies indicated that certain modifications to the piperidine structure enhance activity against various bacterial strains and fungi. For instance, derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans, showing promising results .
The mechanisms underlying the biological activity of this compound involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell metabolism or bacterial growth.
- Receptor Interaction : It may bind to receptors involved in cell signaling pathways, thereby altering cellular responses.
- DNA Interaction : Some studies suggest that piperidine derivatives can intercalate with DNA, leading to disruption of replication processes .
Summary of Biological Activities
Case Studies
- Antitumor Study : A set of compounds derived from piperidine was synthesized and evaluated for antitumor activity against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM.
- Antibacterial Evaluation : A derivative of the compound was tested against Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antibacterial potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-4-carboxamide derivatives with pyrimidine-based scaffolds. Below is a detailed comparison with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: The target compound shares the piperidine-4-carboxamide core with capivasertib and other analogs but differs in pyrimidine substituents. For example, capivasertib uses a pyrrolo[2,3-d]pyrimidine ring, which enhances binding to AKT’s hydrophobic pocket . In contrast, the target compound’s 4-ethylphenoxy-pyrimidine group may favor LIMK2 inhibition via DFG-out conformation binding (Type III inhibition) .
Substituent Impact: Pyrimidine Modifications: The 4-ethylphenoxy group in the target compound contrasts with the trifluoromethyl (CF3) group in N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide. CF3 groups typically improve metabolic stability but may reduce solubility .
Kinase Selectivity: Type I inhibitors (e.g., ’s reference compound) bind ATP pockets, while the target compound’s non-ATP competitive mechanism (inferred from structural analogs) may offer better selectivity against kinases with conserved ATP-binding domains .
Therapeutic Potential: Capivasertib’s clinical success as an AKT inhibitor highlights the piperidine-carboxamide scaffold’s versatility. The target compound’s 3,4-dimethylphenyl group could be optimized for oncology or neurodegenerative applications, depending on target engagement .
Research Findings and Implications
- Structural Insights : X-ray crystallography of related compounds (e.g., ) reveals that substituent orientation critically affects hydrogen bonding and crystal packing, which may influence bioavailability .
- Synthetic Feasibility: The 4-ethylphenoxy group is synthetically accessible via nucleophilic aromatic substitution, as demonstrated in ’s discontinued product listings .
- Unanswered Questions : Specific IC50 values, pharmacokinetic data, and in vivo efficacy for the target compound remain unaddressed in the provided evidence. Further studies should prioritize these gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
